molecular formula C6H6N2O2S B2463147 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile CAS No. 49545-02-0

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile

Cat. No.: B2463147
CAS No.: 49545-02-0
M. Wt: 170.19
InChI Key: MKRYILAXQKEABI-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields of chemistry and medicine .

Preparation Methods

The synthesis of 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile typically involves the reaction of thiazolidine-2,4-dione with appropriate nitrile-containing reagents under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile can be compared with other thiazolidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile is a compound belonging to the thiazolidinedione family, recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S, with a molecular weight of 258.3 g/mol. The compound features a nitrile functional group and a thiazolidinedione structure that contributes to its biological properties.

PropertyValue
Molecular Formula C13H10N2O2S
Molecular Weight 258.3 g/mol
IUPAC Name 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile
InChI Key ROMFZBBIJSONPM-LUAWRHEFSA-N

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

  • PPAR-γ Agonism : The compound acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This interaction suggests potential antidiabetic effects through the modulation of gene expression related to metabolic pathways.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The specific pathways through which it induces apoptosis or inhibits cell proliferation require further investigation .

Biological Activity Studies

Recent research has highlighted the compound's promising biological activities:

  • Antidiabetic Activity : In vitro studies have demonstrated that compounds similar to this compound can lower blood glucose levels in diabetic models by enhancing insulin sensitivity .
  • Antimicrobial Properties : The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Cytotoxicity Assays

In one study, various derivatives of thiazolidinediones were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from 10 to 30 µM .

Antimicrobial Screening

A series of compounds derived from thiazolidinediones were screened for their antimicrobial properties. The results showed that many compounds had minimum inhibitory concentration (MIC) values below 1000 µg/mL against several bacterial strains. Notably, one derivative displayed an MIC of 625 µg/mL against S. aureus .

Properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRYILAXQKEABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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